molecular formula C22H18F2N2O3S B2818342 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941916-04-7

2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2818342
CAS No.: 941916-04-7
M. Wt: 428.45
InChI Key: JXORHSVIJLUNFN-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with difluoro groups and a phenylsulfonyl-tetrahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

  • Introduction of the Phenylsulfonyl Group: : The phenylsulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

  • Formation of the Benzamide Moiety: : The final step involves the coupling of the difluorobenzoyl chloride with the sulfonylated tetrahydroquinoline intermediate. This reaction typically occurs in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may enhance binding affinity to these targets, while the tetrahydroquinoline and benzamide moieties contribute to the overall activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the tetrahydroquinoline and phenylsulfonyl groups, making it less complex.

    N-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: Does not have the difluorobenzamide moiety.

    Quinoline Derivatives: Similar core structure but different substituents.

Uniqueness

2,6-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the combination of its difluorobenzamide, phenylsulfonyl, and tetrahydroquinoline components. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-11-12-20-15(14-16)6-5-13-26(20)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXORHSVIJLUNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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